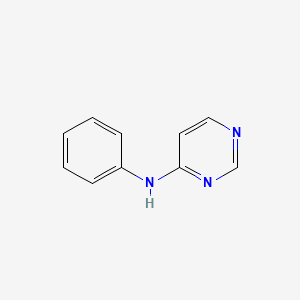

N-Phenylpyrimidin-4-amin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

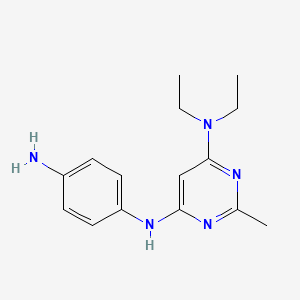

N-phenylpyrimidin-4-amine is a heterocyclic compound . It contains a phenyl group, which is an aromatic ring . It can undergo various reactions such as arylation, alkylation, substitution reactions, condensation reactions, heterocyclization, halogenation, and cyclization .

Synthesis Analysis

N-phenylpyrimidin-4-amine can be synthesized through various methods. For instance, it can participate in arylation reactions such as Suzuki-Miyaura coupling, Buchwald-Hartwig amination, or Stille coupling to introduce different aryl groups at the nitrogen atom . The amine group can be alkylated using alkyl halides to form N-alkylated derivatives . It can also participate in condensation reactions with carbonyl compounds, such as ketones or aldehydes, to form pyrimidine derivatives .Molecular Structure Analysis

The molecular structure of N-phenylpyrimidin-4-amine can be analyzed using various tools such as VESTA, a 3D visualization program for structural models . It can deal with multiple structural models, volumetric data, and crystal morphologies in the same window .Chemical Reactions Analysis

N-phenylpyrimidin-4-amine can undergo various chemical reactions. For instance, it can undergo arylation, alkylation, substitution reactions, condensation reactions, heterocyclization, halogenation, and cyclization . It can also undergo various arylation reactions, such as Suzuki-Miyaura coupling, Buchwald-Hartwig amination, or Stille coupling, to introduce different aryl groups at the nitrogen atom .Physical and Chemical Properties Analysis

N-phenylpyrimidin-4-amine is a crystalline solid . It has a molecular weight of 171.20 . Its storage temperature is between 2-8°C .Wissenschaftliche Forschungsanwendungen

Hemmung der FMS-ähnlichen Tyrosinkinase-3 (FLT3) bei akuter myeloischer Leukämie (AML)

- Forschung: Rechenmodellstudien untersuchten 40 Verbindungen auf Basis von Pyrimidin-4,6-diaminen. Zu den wichtigsten Erkenntnissen gehören:

Antitumoraktivität

- Forschung: Verschiedene Derivate zeigten potente Hemmungsaktivitäten gegen CDK2, CDK4 und CDK6. Diese Verbindungen sind vielversprechend für die Krebstherapie .

Biologische Aktivität und ADME-Eigenschaften

- Analyse: Röntgen-Einkristall- und ADME-Vorhersageanalysen wurden für 5-Iminomethylpyrimidin-Derivate durchgeführt. Das Verständnis ihrer Merkmale, die für die biologische Aktivität verantwortlich sind, ist entscheidend .

USP1/UAF1-Hemmung

Safety and Hazards

N-phenylpyrimidin-4-amine is classified as Acute Tox. 4 Oral - Eye Irrit. 2 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It is recommended to use personal protective equipment such as dust mask type N95 (US), eyeshields, and gloves when handling this compound .

Zukünftige Richtungen

While the search results do not provide specific future directions for N-phenylpyrimidin-4-amine, it is worth noting that the field of molecular modeling and artificial intelligence is advancing rapidly, and these technologies could potentially be used to predict protein-ligand interactions, which could have implications for the development of new drugs .

Wirkmechanismus

Target of Action

N-phenylpyrimidin-4-amine is known to target the M1 muscarinic acetylcholine receptors . These receptors play a crucial role in cognitive functions and are potential treatments for cognitive deficits in conditions such as Alzheimer’s disease and schizophrenia .

Mode of Action

N-phenylpyrimidin-4-amine interacts with its targets as an allosteric modulator . It modulates the affinity of orthosteric agonists, with the greatest degree of positive co-operativity observed with higher efficacy agonists . The allosteric potentiation generally tracks with the efficiency of stimulus-response coupling .

Biochemical Pathways

The action of N-phenylpyrimidin-4-amine affects several biochemical pathways. It is involved in the modulation of agonist affinity, which is a key aspect of the signaling pathways of the M1 muscarinic acetylcholine receptors . The compound’s action also influences the extracellular signal-regulated kinases 1/2 phosphorylation, inositol monophosphate (IP 1) accumulation, and β-arrestin-2 recruitment pathways .

Pharmacokinetics

The compound’s nanomolar inhibitory potency against its target suggests a high degree of bioavailability .

Result of Action

The molecular and cellular effects of N-phenylpyrimidin-4-amine’s action include the potentiation of orthosteric agonists and the modulation of various signaling pathways . This leads to changes in cellular responses, potentially influencing cognitive functions.

Eigenschaften

IUPAC Name |

N-phenylpyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3/c1-2-4-9(5-3-1)13-10-6-7-11-8-12-10/h1-8H,(H,11,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLVLBDODYLEYOY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=NC=NC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-[4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl]-7H-purine](/img/structure/B2584407.png)

![7-benzyl-3-methyl-8-[(4-methylphenyl)sulfanyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2584412.png)

![N1-([2,2'-bifuran]-5-ylmethyl)-N2-(3-chloro-4-methylphenyl)oxalamide](/img/structure/B2584420.png)

![6-[5-[1-(Oxan-4-yl)-5-oxopyrrolidine-3-carbonyl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile](/img/structure/B2584422.png)

![1-((2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-3-propylurea](/img/structure/B2584424.png)

![(2Z)-2-(benzenesulfonyl)-3-{3-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}prop-2-enenitrile](/img/structure/B2584426.png)